3-Amino-1-(2-chloro-4-methylphenyl)urea
Description
Properties
IUPAC Name |
1-amino-3-(2-chloro-4-methylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c1-5-2-3-7(6(9)4-5)11-8(13)12-10/h2-4H,10H2,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPIMJYMEXOVAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Amino-1-(2-chloro-4-methylphenyl)urea is an organic compound with significant biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of the Compound
- Chemical Formula : C8H10ClN3O
- Molecular Weight : 201.64 g/mol
- CAS Number : 15940-63-3
This compound is a derivative of urea, characterized by the presence of an amino group and a chloro-methylphenyl substituent, which contributes to its diverse biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit urease, an enzyme responsible for various pathologies such as kidney stones and peptic ulcers. Its inhibitory activity is notable, with some derivatives exhibiting IC50 values in the nanomolar range, indicating potent action against urease .
- Cellular Effects : This compound modulates cell signaling pathways and gene expression, influencing cellular metabolism. Studies have demonstrated alterations in the expression of genes involved in metabolic pathways upon treatment with this compound .
- Binding Interactions : The compound binds to active sites of target enzymes, effectively inhibiting their activity and leading to downstream effects on cellular functions .
Table 1: Biological Activity Summary
Case Study 1: Urease Inhibition
A study focused on the synthesis and evaluation of various urea derivatives, including this compound, revealed that these compounds exhibited potent urease inhibitory activity. The study utilized jack bean urease as a model and reported IC50 values significantly lower than standard inhibitors like thiourea . This suggests potential therapeutic applications in treating conditions related to excessive urease activity.
Case Study 2: Antitumor Activity
Research evaluating the cytotoxic effects of diaryl urea derivatives demonstrated that compounds similar to this compound showed promising antitumor properties against various cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The most active derivatives had IC50 values comparable to or better than established chemotherapeutics .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound indicates good solubility due to its molecular structure, which enhances its bioavailability as a therapeutic agent. Toxicological assessments are essential for determining safe dosage levels and potential side effects; however, specific studies focusing on this compound's toxicology remain limited.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer properties of urea derivatives, including 3-amino-1-(2-chloro-4-methylphenyl)urea. Research indicates that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of aryl ureas have shown promising results in inhibiting the proliferation of tumor cells through mechanisms such as apoptosis and necroptosis.
- Case Study : A study evaluating a series of pyrazinyl–aryl urea derivatives demonstrated their effectiveness against cancer cell lines, with IC50 values indicating significant anti-proliferative activity. The T24 bladder cancer cell line was particularly sensitive to these compounds .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | T24 | <20 |
| Compound B | Hep G2 | 30 |
| Compound C | MGC-803 | 25 |
Neuropharmacology
this compound has also been explored as a potential negative allosteric modulator of the CB1 receptor, which is implicated in various neurological conditions. Research indicates that certain analogs can attenuate cocaine-seeking behaviors in animal models, suggesting a role in addiction treatment .
Agricultural Applications
Herbicidal Activity
The compound has been investigated for its herbicidal properties, particularly as part of unsymmetrically disubstituted ureas used in crop protection. These compounds can inhibit specific biochemical pathways in plants, leading to growth regulation and weed control.
- Case Study : A patent outlines the synthesis and application of various urea derivatives as herbicides, emphasizing their effectiveness in controlling unwanted vegetation while minimizing environmental impact .
Biochemical Research
Biological Buffering Agent
In biochemical assays, this compound serves as an organic buffer. Its stability and solubility make it suitable for various biological applications, including enzyme assays and protein interactions studies .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its efficacy in therapeutic applications. Modifications to the urea structure can significantly impact biological activity.
| Modification | Effect on Activity |
|---|---|
| Chlorine substitution at position 2 | Increased potency against cancer cell lines |
| Methyl group addition at position 4 | Enhanced solubility and bioavailability |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with 3-Amino-1-(2-chloro-4-methylphenyl)urea, differing primarily in heterocyclic cores, substituents, or therapeutic targets:
Table 1: Key Structural and Pharmacological Comparisons
Detailed Analysis of Structural Differences
Tolonidine Nitrate incorporates an imidazoline ring, a feature common in α2-adrenergic receptor agonists, which enhances receptor binding affinity and metabolic stability . Muzolimine employs a pyrazolone ring, which improves solubility and bioavailability, critical for its diuretic action .
However, Tolonidine’s imidazoline ring introduces additional basicity, favoring ionic interactions with receptors . Muzolimine substitutes a 3,4-dichlorobenzyl group, increasing steric bulk and electron-withdrawing effects, which may alter renal excretion pathways .
Preparation Methods
General Synthetic Approach
The synthesis of 3-Amino-1-(2-chloro-4-methylphenyl)urea typically involves the reaction of 2-chloro-4-methylphenyl isocyanate with an appropriate amine under controlled conditions to form the urea linkage. This approach leverages the high reactivity of isocyanates with nucleophilic amines to yield the desired urea derivative efficiently.
Synthesis via Triphosgene and Aromatic Amines
A highly practical and efficient method for synthesizing diaryl ureas, including derivatives like this compound, involves the use of triphosgene as a phosgene substitute and triethylamine as a base and reducing agent. This method proceeds through the following key steps:
- Step 1: Reaction of the aromatic primary amine (e.g., 2-chloro-4-methylaniline) with triphosgene in an organic solvent such as dichloromethane (DCM) at low temperature (0 °C), generating an intermediate aryl isocyanate.
- Step 2: Addition of triethylamine to the reaction mixture at room temperature, which promotes the reduction of the intermediate isocyanate and facilitates the formation of the symmetrical diaryl urea product.
- Step 3: Isolation of the urea product by removal of solvent, washing, and filtration, often achieving high yields without the need for chromatographic purification.
This method is notable for its mild reaction conditions, tolerance to a variety of functional groups, and high yields (often above 85-95%) for various substituted aromatic amines, including those with electron-withdrawing or electron-donating groups.
Reaction Conditions and Optimization
Solvent Effects
The choice of solvent significantly impacts the yield and purity of the urea product. Studies have demonstrated that dichloromethane (DCM) provides the best yields and ease of purification compared to other solvents such as tetrahydrofuran (THF), acetonitrile, or toluene (Table 1).
| Entry | Solvent | Yield (%) |
|---|---|---|
| 1 | THF | 95 |
| 2 | Acetic ether | 87 |
| 3 | Acetonitrile | 76 |
| 4 | DCM | 97 |
| 5 | Pyridine | 75 |
| 6 | Toluene | 80 |
Base Effects
Triethylamine is the preferred base for the reduction of the isocyanate intermediate, yielding up to 97% of the urea product. Other tertiary amines like tripropylamine and tributylamine can be used but result in lower yields. Inorganic bases such as sodium carbonate or bicarbonate are ineffective, producing no urea product and only the isocyanate intermediate (Table 2).
| Entry | Base/Tertiary Amine | Yield (%) |
|---|---|---|
| 1 | Triethylamine | 97 |
| 2 | Tripropylamine | 75 |
| 3 | Tributylamine | 71 |
| 9 | Pyridine | Trace |
| 10 | Sodium bicarbonate | 0 |
| 11 | Sodium carbonate | 0 |
Scope of Aromatic Amines
The methodology is broadly applicable to various monosubstituted and disubstituted aromatic primary amines. For this compound, the starting amine is 2-chloro-4-methylaniline. Similar amines with chloro, methyl, nitro, or methoxy substituents have been successfully converted to their corresponding ureas with yields typically ranging from 82% to 97% (Table 3).
| Entry | Starting Aromatic Amine | Yield (%) |
|---|---|---|
| 1 | 2-Chloro-4-methylaniline (analogous) | 95-97 (typical range) |
| 2 | Various substituted anilines | 75-99 |
Characterization and Purity
The synthesized this compound and related diaryl ureas are characterized by:
- Nuclear Magnetic Resonance (NMR): Both $$^{1}H$$ and $$^{13}C$$ NMR confirm the urea and aromatic structures.
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and purity.
- X-ray Crystallography: Used to confirm the molecular structure and the spatial arrangement of substituents in representative compounds.
Summary Table of Preparation Method
| Parameter | Details |
|---|---|
| Starting materials | 2-Chloro-4-methylaniline, triphosgene, triethylamine |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C for isocyanate formation, room temperature for urea formation |
| Reaction time | < 2 hours |
| Yield | 85-97% (depending on substituents) |
| Purification method | Filtration after washing; chromatography often unnecessary |
| Characterization techniques | NMR, MS, X-ray crystallography |
Research Findings and Advantages
- The triphosgene/triethylamine method avoids the use of toxic phosgene gas, improving safety.
- The reaction tolerates a wide variety of functional groups on the aromatic ring, including electron-withdrawing and electron-donating substituents.
- The method allows for rapid synthesis under mild conditions, suitable for scale-up.
- The high yields and clean reaction profile reduce the need for extensive purification.
- This synthetic route is particularly suitable for preparing urea derivatives with potential pharmaceutical applications, such as urease inhibitors.
Q & A
Q. Q1. What are the recommended synthetic routes for 3-Amino-1-(2-chloro-4-methylphenyl)urea, and how can purity be ensured?
Methodological Answer: Synthesis typically involves reacting 2-chloro-4-methylaniline with an appropriate isocyanate or carbamate precursor under anhydrous conditions. A common approach is:
Stepwise coupling : React 2-chloro-4-methylaniline with phosgene or triphosgene to generate the intermediate isocyanate, followed by reaction with ammonia to form the urea moiety .
Solvent selection : Use dichloromethane or tetrahydrofuran (THF) for optimal solubility and reactivity .
Purity validation : Employ HPLC with UV detection (λ = 254 nm) or LC-MS to confirm >95% purity. Recrystallization from ethanol/water mixtures improves crystallinity .
Structural Confirmation
Q. Q2. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
Data collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
Refinement : Apply SHELXL-2018 for small-molecule refinement, focusing on anisotropic displacement parameters for Cl and N atoms .
Visualization : ORTEP-3 diagrams (e.g., thermal ellipsoids at 50% probability) highlight bond angles and torsional strain in the urea linkage .
Example metrics: Expect C-Cl bond length ~1.74 Å and N-H···O hydrogen bonds stabilizing the crystal lattice .
Solubility and Stability
Q. Q3. What solvent systems and storage conditions are optimal for maintaining stability during biological assays?
Methodological Answer:
Solubility profiling : Use a shake-flask method in PBS (pH 7.4), DMSO, or ethanol. Typical solubility ranges:
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >20 |
| PBS (pH 7.4) | <0.1 |
Stability : Store lyophilized powder at -20°C under argon. Avoid aqueous solutions >24 hours to prevent hydrolysis of the urea group .
Advanced Crystallographic Challenges
Q. Q4. How can twinning or disorder in crystals affect structure determination, and how are these resolved?
Methodological Answer:
Twinning detection : Use PLATON’s TWINABS to analyze intensity statistics. For pseudo-merohedral twinning, apply the Hooft parameter (|y| < 0.05) .
Disorder modeling : Refine split positions for the chloro-methylphenyl group using PART instructions in SHELXL .
Validation : Cross-check with Hirshfeld surface analysis (CrystalExplorer) to confirm intermolecular interactions .
Biological Activity and SAR
Q. Q5. What strategies are used to investigate structure-activity relationships (SAR) for urea derivatives in enzyme inhibition?
Methodological Answer:
Target selection : Prioritize kinases or phosphatases (e.g., PTP1B) due to urea’s hydrogen-bonding capacity .
Analog synthesis : Modify substituents (e.g., replace Cl with F or methyl groups) and compare IC50 values .
Computational docking : Use AutoDock Vina with PDB structures (e.g., 1NNY for PTP1B) to predict binding modes. Key interactions:
Contradictory Data Resolution
Q. Q6. How should researchers address discrepancies between computational predictions and experimental bioassay results?
Methodological Answer:
Error source identification :
- Validate force fields (e.g., GAFF vs. OPLS) in MD simulations .
- Confirm assay conditions (e.g., pH, redox buffers) that may degrade the compound .
Cross-validation :
- Use ITC (isothermal titration calorimetry) to measure binding thermodynamics.
- Compare with SPR (surface plasmon resonance) for kinetic validation .
Analytical Method Development
Q. Q7. What advanced techniques characterize degradation products under oxidative stress?
Methodological Answer:
Stress testing : Expose the compound to H2O2 (3% v/v) at 40°C for 48 hours .
Degradation analysis :
- LC-HRMS : Identify cleavage products (e.g., 2-chloro-4-methylaniline, m/z 141.02).
- NMR : Use 2D ¹H-¹³C HSQC to track urea bond rupture .
Computational Modeling
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
